molecular formula C15H10O4 B13827925 1-Methoxy-3-hydroxy-9,10-anthracenedione CAS No. 28504-24-7

1-Methoxy-3-hydroxy-9,10-anthracenedione

Cat. No.: B13827925
CAS No.: 28504-24-7
M. Wt: 254.24 g/mol
InChI Key: DUOHXWPFZBYSNM-UHFFFAOYSA-N
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Description

1-Methoxy-3-hydroxy-9,10-anthracenedione is an anthraquinone derivative characterized by a methoxy group at position 1 and a hydroxyl group at position 3 on the anthracenedione core. Anthraquinones are renowned for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties, which are heavily influenced by substituent patterns and positions .

Properties

IUPAC Name

3-hydroxy-1-methoxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-19-12-7-8(16)6-11-13(12)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOHXWPFZBYSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347339
Record name 1-Methoxy-3-hydroxy-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28504-24-7
Record name 1-Methoxy-3-hydroxy-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Functionalization of Anthraquinone Derivatives

One classical approach involves starting from anthraquinone or substituted anthraquinones, followed by selective hydroxylation and methylation.

  • Hydroxylation and Methylation Sequence : Starting with 1-hydroxy-9,10-anthraquinone derivatives, methylation of the hydroxy group at position 1 can be achieved using methyl iodide and a base such as potassium carbonate in acetone. For example, 1-hydroxy-4-methyl-9,10-anthraquinone was methylated to give 1-methoxy-4-methyl-9,10-anthraquinone with an 80% yield after purification by chromatography and recrystallization. By analogy, similar methylation can be applied to 1-hydroxy-3-hydroxy-9,10-anthraquinone to yield the title compound.

  • Table 1: Typical Methylation Reaction Conditions

Reactants Conditions Yield Notes
1-Hydroxy-4-methyl-9,10-anthraquinone + Methyl iodide + K2CO3 Acetone, 24 h, reflux 80% Purified by chromatography and recrystallization

This method is adaptable for the preparation of 1-Methoxy-3-hydroxy-9,10-anthracenedione by modifying the starting hydroxyanthraquinone.

Silver Ion-Assisted Solvolysis and Base-Promoted Aromatization

A more complex method involves the selective bromination and methoxylation of anthracene derivatives, followed by oxidation to anthraquinones.

  • Starting from hexabromotetrahydroanthracene, silver ion-assisted solvolysis yields methoxy and hydroxy derivatives, which upon base-promoted aromatization produce methoxy-substituted bromoanthracenes.

  • Subsequent oxidation steps using pyridinium chlorochromate (PCC) transform dihydroanthracene diols into tribromoanthracene-1,4-diones, structurally related to anthraquinones.

  • Although this method is more suited for brominated derivatives, it provides a synthetic route to methoxy-hydroxy anthracenediones that can be adapted for the target compound.

Friedel–Crafts Acylation and Cyclodehydration

  • Friedel–Crafts reactions are classical methods to build anthraquinone skeletons with substituents.

  • For example, phthalic anhydride and phenolic compounds (like cresols) are reacted in the presence of aluminium chloride and sodium chloride at elevated temperatures to form hydroxy-substituted anthraquinones.

  • Subsequent methylation of hydroxy groups with methylating agents (e.g., methyl iodide) yields methoxy derivatives.

  • This approach is useful for synthesizing various substituted anthraquinones including 1-Methoxy-3-hydroxy-9,10-anthracenedione analogues.

Reduction and Cyclization Routes

  • Some patents describe the preparation of hydroxy- and methoxy-substituted anthraquinones via reduction of trihydroxyanthraquinone derivatives followed by cyclization under acidic conditions (e.g., hydrogen fluoride, polyphosphoric acid).

  • For example, methylated trihydroxy-dicarboxypropyl anthraquinones are reduced with stannous chloride or sodium borohydride and cyclized to form complex anthracenedione structures.

  • Though more complex, these methods offer routes to functionalized anthraquinones with specific substitution patterns, potentially including 1-Methoxy-3-hydroxy-9,10-anthracenedione.

Comparative Summary of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Limitations
Direct methylation of hydroxyanthraquinones 1-Hydroxy-3-hydroxy-9,10-anthraquinone or analogues Methyl iodide, K2CO3, acetone, reflux High yield, straightforward Requires availability of hydroxy precursor
Silver ion-assisted solvolysis and oxidation Hexabromotetrahydroanthracene Ag+ solvolysis, base, PCC oxidation Selective functionalization Multi-step, bromine handling
Friedel–Crafts acylation and methylation Phthalic anhydride, phenols AlCl3/NaCl, elevated temp, methyl iodide Classical, scalable Harsh conditions, possible side reactions
Reduction and cyclization of trihydroxy derivatives Trihydroxy-dicarboxypropyl anthraquinones Stannous chloride/NaBH4, HF or polyphosphoric acid Access to complex derivatives Multi-step, hazardous reagents

Research Findings and Optimization Notes

  • Methylation reactions using methyl iodide and potassium carbonate in acetone typically proceed with good yields (~80%) and can be purified by chromatography and recrystallization.

  • The presence of hydroxy groups at specific positions (such as position 3) allows selective methylation at position 1, preserving the hydroxy functionality.

  • Brominated intermediates offer synthetic versatility but require careful handling and additional steps for dehalogenation or further functionalization.

  • Friedel–Crafts acylation remains a robust method for anthraquinone core construction but often requires optimization of temperature and catalyst ratios to minimize side products.

  • Reduction and cyclization methods allow access to more complex anthracenedione derivatives but involve hazardous reagents like hydrogen fluoride and require careful control of reaction conditions.

- PubChem Compound Summary, 1-Methoxy-3-hydroxy-9,10-anthracenedione, CID 620298, 2025.

- Functionalization of anthracene: selective routes to brominated methoxy and hydroxy derivatives, PMC, 2011.

- US Patent US4215062A, Anthracycline synthesis, 1998.

- Synthesis and methylation of hydroxy-9,10-anthraquinones, PMC, 2011.

Chemical Reactions Analysis

1-Methoxy-3-hydroxy-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of the compound can yield hydroquinones, which have applications in dye and pigment industries.

    Substitution: The methoxy and hydroxy groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The bioactivity and physicochemical properties of anthracenediones are highly dependent on substituent types and positions. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Reported Bioactivity References
1-Methoxy-3-hydroxy-9,10-anthracenedione 1-OCH₃, 3-OH C₁₅H₁₀O₄ 254.24 (calculated) ~74.6 ~2.6 Not explicitly reported
Morindicone 2-OCH₃, 4-CH₃, 9-OH C₁₆H₁₂O₄ 268.26 74.6 3.1 Not determined
1-Hydroxy-3-(hydroxymethyl)-9,10-anthracenedione 1-OH, 3-CH₂OH C₁₅H₁₀O₄ 254.24 94.6 1.7 Antioxidant potential inferred
1-Hydroxy-9,10-anthracenedione 1-OH C₁₄H₈O₃ 224.21 57.2 2.8 Antimicrobial, dye applications
1-Hydroxy-3-(3-methylbut-2-enyloxy)-9,10-anthracenedione 1-OH, 3-prenyloxy C₁₉H₁₆O₄ 308.33 74.6 3.5 Anticancer potential inferred
Aloesaponarin II 3-OH, 8-OH, 1-CH₃ C₁₅H₁₀O₄ 254.24 94.6 2.1 Antifungal, plant defense roles

Key Observations:

  • Polarity and Solubility: The hydroxymethyl group in 1-hydroxy-3-(hydroxymethyl)-9,10-anthracenedione increases its Topological Polar Surface Area (TPSA) and reduces LogP compared to the methoxy-bearing target compound, suggesting higher water solubility .

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-3-hydroxy-9,10-anthracenedione?

The synthesis typically involves multi-step strategies. A foundational method employs Friedel-Crafts acylation using ortho-dicarboxylic acid chlorides and aromatic substrates under mild conditions to form the anthraquinone core . Subsequent regioselective substitutions introduce methoxy and hydroxyl groups. For example, methoxymethyl or methoxy groups can be introduced via nucleophilic substitution or alkylation reactions under controlled temperatures (e.g., 60–80°C) with catalysts like BF₃·Et₂O . Hydroxyl groups may be added through hydrolysis of protected intermediates (e.g., methoxymethoxy groups hydrolyzed under acidic conditions) .

Q. How is the compound characterized using spectroscopic methods?

  • UV/Visible Spectroscopy : Anthraquinones exhibit strong absorbance in the 250–400 nm range due to π→π* transitions in the conjugated quinoid system. Substituents like methoxy and hydroxy groups cause redshifted peaks, which can be compared to reference data for structural confirmation .
  • NMR : 1^1H NMR distinguishes substituent positions. For example, methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while hydroxyl protons (if not exchanged) resonate at δ 9–12 ppm. 13^{13}C NMR identifies carbonyl carbons (δ 180–190 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₁₂O₅ for 1-Methoxy-3-hydroxy derivatives) and fragments corresponding to sequential loss of methoxy or hydroxyl groups .

Advanced Research Questions

Q. How can researchers address challenges in regioselective substitution during synthesis?

Regioselectivity is influenced by electronic and steric factors . For example:

  • Electron-donating groups (e.g., methoxy) direct electrophilic substitution to para/meta positions. Computational modeling (DFT) can predict reactive sites .
  • Protecting groups (e.g., methoxymethoxy) temporarily block reactive hydroxyl sites, enabling selective functionalization .
  • Catalysts : Lewis acids like AlCl₃ or ZnCl₂ enhance selectivity in Friedel-Crafts reactions .

Q. How to resolve conflicting spectral data during structural elucidation?

  • Cross-validate techniques : Compare experimental IR, NMR, and HRMS with computational predictions (e.g., DFT-optimized structures).
  • Isomer analysis : Use HPLC or TLC to separate isomers. For example, 1-Methoxy-3-hydroxy vs. 1-Hydroxy-3-methoxy isomers may have distinct RfR_f values or retention times .
  • X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles, though crystallization may require derivatization .

Q. What computational methods predict the compound’s electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential maps, and excitation energies. These correlate with UV/Vis spectra and redox behavior .
  • Molecular Dynamics (MD) : Simulates solvent interactions affecting solubility or aggregation, critical for designing biological assays .

Q. What strategies minimize byproducts in large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer, reducing side reactions like over-oxidation .
  • In situ monitoring : Techniques like Raman spectroscopy track reaction progress, enabling real-time adjustments .
  • Purification optimization : Use column chromatography with gradient elution or recrystallization in mixed solvents (e.g., ethanol/water) .

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